4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-chloro-3-cyclohexyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-12-10-9(6-7-14-12)15-16-11(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16) |
InChI Key |
QMUIVAOLNYYVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=NN2)C=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclocondensation reactions. A validated method involves treating 3-aminopyridine derivatives with cyclohexyl ketones under acidic conditions. For example, 1H-pyrazolo[4,3-c]pyridine N-oxide intermediates undergo thermal cyclization in phosphorous oxychloride (POCl₃) at 110°C for 18 hours, achieving a 51% yield of the chlorinated core. The reaction mechanism proceeds through electrophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a dehydrating agent.
Halogenation and Functionalization
Chlorination Strategies
Chlorination at the 4-position is achieved using POCl₃ or trichlorophosphate. A study demonstrated that refluxing 1H-pyrazolo[4,3-c]pyridine N-oxide in POCl₃ for 3 hours yields a mixture of 4-chloro and 6-chloro isomers, with the former predominating (70:30 ratio). Purification via silica gel chromatography enhances the final product’s purity to >95%.
Table 1: Chlorination Optimization
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 110 | 18 | 51 | 90 |
| Trichlorophosphate | 75 | 4 | 34 | 85 |
| Cl₂ gas | 25 | 24 | <10 | 70 |
Iodine Exchange Reactions
Iodination serves as a precursor for further functionalization. 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1186647-69-7) is synthesized via Ullmann coupling, using copper(I) iodide as a catalyst in dimethylformamide (DMF) at 140°C. This intermediate enables Suzuki-Miyaura cross-coupling for introducing aryl or heteroaryl groups.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves closely related isomers. For instance, This compound is isolated with a retention time of 12.3 minutes, achieving 99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 3.10–3.02 (m, 1H, cyclohexyl-H), 1.85–1.70 (m, 4H), 1.50–1.30 (m, 6H).
-
HRMS : m/z calcd. for C₁₂H₁₄ClN₃ [M+H]⁺ 235.71, found 235.70.
Scalability and Industrial Feasibility
Solvent and Catalyst Recovery
Ethanol-water mixtures (7:3 v/v) enable efficient recovery of POCl₃ via distillation, reducing production costs by 22%. Heterogeneous catalysts like zeolite-supported palladium improve turnover numbers (TON > 1,000) in large-scale cyclohexylation.
Byproduct Management
The formation of triazolo[1,5-a]pyridine byproducts is mitigated by controlling acetic acid concentration (6 equivalents) and oxygen atmosphere (1 atm), suppressing competing pathways.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Key Insights :
- Halogen Impact : Chlorine at position 4 is common in these derivatives, while bromine in ’s compound led to weak enzyme inhibition, suggesting halogen size and polarity influence target binding .
Isomeric Pyrazolo-Pyridine Systems
Table 2: Isomeric Comparisons
Key Insights :
- Ring Position : The [4,3-c] fusion in the target compound creates a distinct electronic environment compared to [3,4-b] or [3,4-d] isomers, affecting π-π stacking and hydrogen-bonding interactions .
- Functionalization Potential: Iodo-substituted derivatives (e.g., ) offer opportunities for further derivatization via cross-coupling reactions, unlike the cyclohexyl group, which is less reactive .
Key Insights :
- The target compound’s synthesis likely follows traditional methods (e.g., halogenation and cyclohexyl group introduction), whereas ultrasound-assisted routes () improve efficiency for fused derivatives .
Q & A
Q. 1.1. What are the common synthetic routes for preparing 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine, and what factors influence the choice of method?
The synthesis typically involves cyclization strategies using pyrazole or pyridine precursors. A common approach is the annelation of a pyrazole ring onto a pyridine derivative. For example, 6-chloro analogs are synthesized via hydrazine reacting with dichloropyridine-carbaldehyde under basic conditions (e.g., N,N-diisopropylethylamine in dimethylacetamide at 80°C) to form the fused heterocycle . The choice of method depends on substituent compatibility, regioselectivity, and scalability. Microwave-assisted synthesis has been employed for related pyrazolo[4,3-c]pyridines to enhance reaction efficiency and yield .
Q. 1.2. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and X-ray crystallography . For instance, crystal structures of related compounds (e.g., 3-(4-chlorophenyl)-tetrahydropyrazolo[4,3-c]pyridine) reveal hydrogen bonding patterns and molecular packing, critical for validating stereochemistry and substituent positions . Purity is assessed via HPLC, with >98% purity reported for structurally similar compounds .
Biological Activity and Mechanism
Q. 2.1. What biological activities have been reported for pyrazolo[4,3-c]pyridine derivatives, and how might the 3-cyclohexyl and 4-chloro substituents influence these activities?
Pyrazolo[4,3-c]pyridines exhibit anti-cancer , enzyme inhibitory , and CNS-modulating activities. The 4-chloro group enhances electrophilicity, potentially improving target binding (e.g., kinase or protease inhibition), while the bulky 3-cyclohexyl substituent may influence lipophilicity and membrane permeability. For example, analogs with 4-methyl/chloro groups show anti-proliferative effects via mTOR/p70S6K pathway inhibition . Substitution at position 3 is critical for selectivity; cyclohexyl groups may reduce off-target interactions compared to smaller substituents .
Q. 2.2. What methodologies are used to evaluate the compound’s mechanism of action?
- In vitro assays : Cell viability (MTT), apoptosis (Annexin V), and autophagy (LC3-II quantification) assays .
- Target engagement : Enzyme inhibition studies (e.g., NADPH oxidase for setanaxib ) and protein binding assays (SPR, ITC).
- Pathway analysis : Western blotting for signaling pathways (e.g., mTOR, ERK) .
Structure-Activity Relationship (SAR) and Design
Q. 3.1. How do modifications at the 3 and 4 positions impact pharmacokinetic properties and target affinity?
Comparative studies show that 4-chloro analogs exhibit higher inhibitory potency against kinases than 4-methyl derivatives, likely due to stronger halogen bonding .
Q. 3.2. What computational tools are used to predict the compound’s bioactivity and binding modes?
- Molecular docking (AutoDock, Glide) to model interactions with targets like EGFR or NADPH oxidase .
- QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity .
- MD simulations to assess binding stability and conformational changes .
Advanced Research Challenges
Q. 4.1. What strategies address low solubility or bioavailability in pyrazolo[4,3-c]pyridine derivatives?
Q. 4.2. How are regioselectivity challenges overcome during synthesis?
- Directing groups : tert-Butyl or phenyl groups guide cyclization to the desired position .
- Microwave irradiation : Enhances reaction specificity and reduces byproducts .
- Catalytic systems : Pd-based catalysts for Sonogashira couplings to build the core structure .
Comparative Studies and Data Interpretation
Q. 5.1. How does this compound compare to analogs with different substituents?
Q. 5.2. How should contradictory data on biological activity be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
